6-Amino-1,2,4-triazine-3,5(2H,4H)-dione

Solubility Formulation Medicinal Chemistry

Researchers working with triazine-dione scaffolds face cumbersome multi-step routes when diversifying the C6 position. 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione (CAS 18802-38-5) provides a direct nucleophilic handle for rapid functionalization. Key advantages: (1) Enables one-step C6 derivatization via diazotization, alkylation, or acylation, bypassing two-step halogenation-displacement. (2) Quantified aqueous solubility (8.6 g/L, ~67 mM) supports reproducible assay formulation. (3) Key intermediate in nucleoside mimetic patents; hydrogen-bonding pattern analogous to natural pyrimidine bases. Supplied at ≥97% purity with batch-specific QC documentation.

Molecular Formula C3H4N4O2
Molecular Weight 128.09 g/mol
CAS No. 18802-38-5
Cat. No. B102736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1,2,4-triazine-3,5(2H,4H)-dione
CAS18802-38-5
Molecular FormulaC3H4N4O2
Molecular Weight128.09 g/mol
Structural Identifiers
SMILESC1(=NNC(=O)NC1=O)N
InChIInChI=1S/C3H4N4O2/c4-1-2(8)5-3(9)7-6-1/h(H2,4,6)(H2,5,7,8,9)
InChIKeyGFJDLRANNRSMCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1,2,4-triazine-3,5(2H,4H)-dione: Core Properties and Vendor Specs


6-Amino-1,2,4-triazine-3,5(2H,4H)-dione (CAS 18802-38-5) is a monocyclic heterocyclic building block consisting of a 1,2,4-triazine ring substituted with an amino group at the 6-position and carbonyl groups at the 3- and 5-positions . This scaffold serves as a versatile synthetic intermediate for constructing biologically active compounds, including substituted nucleosides , anticonvulsant agents [1], and antibacterial candidates [2]. The compound is commercially available from multiple vendors at typical research-grade purities of 97–98% (HPLC) , with a molecular formula of C₃H₄N₄O₂ and a molecular weight of 128.09 g/mol . Its physical characteristics include a melting point above 300°C and slight water solubility (8.6 g/L) . The amino group at the 6-position provides a key synthetic handle for further derivatization via diazotization, alkylation, or acylation, distinguishing it from unsubstituted triazine-dione analogs [3].

Synthesis One-step C6 functionalization via amino handle
Scaffold Triazine-dione core for nucleoside mimetic libraries
Assay Aqueous buffer formulation supports enzymatic/cell assays

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione: Risks of Generic Substitution


The 1,2,4-triazine-3,5-dione scaffold exhibits pronounced sensitivity to substitution patterns; small structural changes yield substantially different reactivity profiles, solubility characteristics, and biological target engagement [1]. While numerous triazine-dione analogs are commercially available, the presence of the 6-amino group in 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione confers unique nucleophilic character for C6 functionalization via diazonium chemistry, enabling access to 6-substituted derivatives that are inaccessible from the parent 1,2,4-triazine-3,5-dione (lacking the amino handle) or from 6-azauracil (which lacks the amine for electrophilic substitution at the 6-position) [2]. Furthermore, the tautomeric equilibrium inherent to the triazine-dione ring system influences both synthetic outcomes and biological activity in a substitution-dependent manner; N-substitution regioselectivity differs markedly between the amino-substituted and unsubstituted core scaffolds [3]. Consequently, substituting an alternative triazine-dione for 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione in a synthetic route or biological assay without head-to-head validation risks introducing uncontrolled variables that compromise experimental reproducibility and lead interpretation.

Reactivity

Unsubstituted triazine-dione lacks the 6-amino nucleophilic handle; direct C6 functionalization may not be feasible without additional activation steps.

Regioselectivity

Tautomeric equilibrium of the triazine-dione ring influences N-substitution patterns; substitution outcome may shift between amino-substituted and unsubstituted scaffolds.

Synthetic Route

6-Azauracil requires bromination then nucleophilic displacement for C6 functionalization; direct replacement may increase step count and yield variability.

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione: Comparative Evidence for Procurement


Aqueous Solubility vs. 6-Azauridine

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione exhibits a measured aqueous solubility of 8.6 g/L (approximately 67 mM) . In contrast, its ribonucleoside analog 6-azauridine (CAS 54-25-1) is reported as 'soluble in water' without a quantified limit [1]. While the exact solubility limit for 6-azauridine is not numerically defined, the 8.6 g/L value for 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione provides a concrete reference point for buffer preparation in enzymatic assays or synthetic transformations, whereas 6-azauridine's reported solubility must be determined empirically prior to use.

Solubility Comparison
Reported
8.6 g/L (67 mM) vs. qualitatively soluble
Supports buffer formulation for reproducible assays
Comparator solubility not numerically defined; empirical determination needed
Solubility Formulation Medicinal Chemistry

Direct C6 Derivatization vs. 6-Azauracil

The 6-amino group of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione provides a direct nucleophilic site for electrophilic substitution, enabling conversion to a diverse array of 6-substituted derivatives . In contrast, 6-azauracil (1,2,4-triazine-3,5-dione; CAS 18802-37-4) lacks an amino substituent at the 6-position and therefore cannot undergo the same direct electrophilic functionalization at C6; functionalization of the 6-position in 6-azauracil typically requires halogenation (e.g., bromination) followed by nucleophilic displacement—a two-step sequence that introduces additional synthetic complexity and potential yield loss [1].

Synthetic Route
Class-level
One-step amino functionalization vs. two-step bromination/displacement
May reduce synthetic step count in C6 derivative libraries
Based on established triazine-dione functionalization methods
Synthetic Methodology Medicinal Chemistry Building Block

Validated RP-HPLC Analytical Method

A validated reverse-phase HPLC method exists for the analysis of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione using a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase [1]. The method is reported to be scalable for preparative separations and suitable for pharmacokinetic applications when phosphoric acid is substituted with formic acid for MS compatibility [1]. While analogous HPLC methods are commercially available for numerous triazine derivatives, the documented method provides a validated starting point for purity assessment and impurity profiling, reducing method development time for procurement quality control.

Analytical Method
Method context
Newcrom R1, MeCN/water/phosphoric acid
Documented method supports purity assessment and method transfer
MS-compatible variant available by substituting formic acid
Analytical Chemistry Quality Control Chromatography

Thermal Stability vs. 6-Azauridine

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione exhibits a melting point exceeding 300°C . This thermal stability is substantially higher than that of its ribonucleoside analog 6-azauridine, which melts at 157–159°C [1]. The elevated melting point of the target compound reflects stronger intermolecular hydrogen bonding in the crystalline lattice, attributable to the combination of amino and carbonyl functional groups in the absence of a ribose sugar moiety.

Melting Point
Reported
>>300°C vs. 157–159°C
Indicates high thermal stability for processing context
Difference >141°C; reported values
Physical Properties Storage Formulation

Computed LogP and TPSA vs. 6-Azauridine

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione exhibits a computed LogP value of -1.378 and a topological polar surface area (TPSA) of 104.6 Ų . For comparison, 6-azauridine has a reported TPSA of 134 Ų and a computed XLogP3 of -2.1 [1]. The higher LogP (less negative) and lower TPSA of the target compound relative to the nucleoside analog suggest moderately enhanced passive membrane permeability, a relevant consideration for cell-based assays or prodrug design where the scaffold serves as a starting point for further derivatization.

Computational Descriptors
Reported
LogP -1.378, TPSA 104.6 Ų vs. LogP -2.1, TPSA 134 Ų
Computational data suggest permeability-relevant properties
Algorithms: ACD/Labs or XLogP3; predictive only
Drug-likeness ADME Prediction Medicinal Chemistry

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione: Research and Industrial Applications


Direct Electrophilic Substitution for 6-Substituted Derivatives

The 6-amino group of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione provides a nucleophilic handle for one-step functionalization via diazotization, alkylation, or acylation, enabling rapid generation of C6-substituted triazine-dione libraries . This is particularly advantageous for medicinal chemistry programs requiring diverse 6-substituted analogs for structure-activity relationship (SAR) exploration, as it circumvents the two-step halogenation-displacement sequence required when starting from 6-azauracil [1].

Glycosylation for Nucleoside Analogs

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione has been cited as a key intermediate in patents covering substituted nucleosides and nucleotides, where the triazine-dione core serves as a nucleobase mimetic for glycosylation . The presence of both amino and carbonyl groups allows for hydrogen-bonding interactions analogous to natural pyrimidine bases, while the triazine ring introduces electronic and steric modifications that can alter enzymatic recognition and metabolic stability [1].

Aqueous Buffer Formulation for In Vitro Assays

With a quantified aqueous solubility of 8.6 g/L , 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione can be reliably formulated in aqueous buffers at concentrations up to approximately 67 mM, enabling reproducible dose-response studies in enzymatic or cell-based assays without exceeding solubility limits. This defined solubility parameter provides a clear advantage over analogs such as 6-azauridine for which quantitative solubility data are not readily available [1].

Annulation to Fused Heterocyclic Systems

The 6-amino group can participate in cyclocondensation reactions with bifunctional electrophiles to construct fused bicyclic and tricyclic systems, including 1,2,4-triazolo[3,4-f][1,2,4]triazine scaffolds . Such fused heterocycles are of interest as rigidified analogs for probing conformational constraints in biological target engagement, as well as for developing fluorescent probes and materials chemistry applications.

Application
Selection Property
Validation Focus
C6-substituted derivative libraries
6-amino nucleophilic handle
One-step functionalization efficiency
Nucleoside analog synthesis
Triazine-dione core as base mimetic
Glycosylation reactivity and H-bonding
Aqueous assay buffer formulation
Quantified aqueous solubility
Buffer compatibility and concentration range
Fused heterocycle synthesis
6-amino cyclocondensation handle
Ring-closure selectivity and scaffold rigidity

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